Z-Thr-gly-oet

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

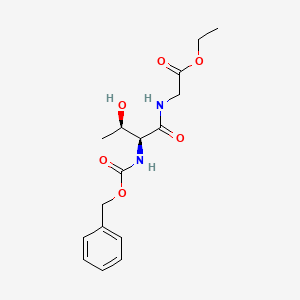

Molecular Formula |

C16H22N2O6 |

|---|---|

Molecular Weight |

338.36 g/mol |

IUPAC Name |

ethyl 2-[[(2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate |

InChI |

InChI=1S/C16H22N2O6/c1-3-23-13(20)9-17-15(21)14(11(2)19)18-16(22)24-10-12-7-5-4-6-8-12/h4-8,11,14,19H,3,9-10H2,1-2H3,(H,17,21)(H,18,22)/t11-,14+/m1/s1 |

InChI Key |

HJLLTKBIYMYCMV-RISCZKNCSA-N |

SMILES |

CCOC(=O)CNC(=O)C(C(C)O)NC(=O)OCC1=CC=CC=C1 |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)CNC(=O)C(C(C)O)NC(=O)OCC1=CC=CC=C1 |

sequence |

TG |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Coupling

Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely employed for peptide bond formation. For Z-Thr-Gly-OEt, this method involves activating the carboxyl group of Z-protected threonine (Z-Thr-OH) with the carbodiimide, followed by coupling with glycine ethyl ester (Gly-OEt). A typical procedure includes dissolving Z-Thr-OH and Gly-OEt·HCl in dimethylformamide (DMF), adding EDC and N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (HOBt) to minimize racemization, and stirring at 0–5°C for 12–24 hours. The reaction mixture is then quenched, extracted with ethyl acetate, and purified via column chromatography. Yields typically range from 70–85%, with purity dependent on the efficiency of byproduct removal.

Mixed Anhydride Method

The mixed anhydride approach utilizes reagents like isobutyl chloroformate to activate Z-Thr-OH. In this method, Z-Thr-OH is treated with chloroformate in the presence of a tertiary amine (e.g., N-methylmorpholine), generating a reactive mixed anhydride intermediate. Gly-OEt is subsequently added, facilitating peptide bond formation at low temperatures (−15°C to 0°C). This method offers rapid reaction times (2–4 hours) but requires stringent moisture control. Post-reaction workup involves washing with acidic and basic solutions to remove unreacted starting materials, followed by recrystallization from ethanol/water mixtures. Reported yields for analogous peptides, such as Z-Gly-Gly-OEt, reach 75–80%.

Active Ester Approach

Active esters, such as pentafluorophenyl (Pfp) or succinimidyl esters, provide stable intermediates for peptide coupling. Z-Thr-OH is first converted to its active ester using N-hydroxysuccinimide and DCC. Gly-OEt is then introduced, enabling amine acylation under mild conditions (room temperature, 6–12 hours). This method minimizes side reactions but often requires excess glycine ester to drive the reaction to completion. Purification via silica gel chromatography yields this compound with >90% purity in some cases.

Novel Condensing Agents: Acetylene Ethers

A patent by US2793204A describes the use of acetylene ethers (e.g., methoxyacetylene) as condensing agents for peptide synthesis. For this compound, Z-Thr-OH and Gly-OEt·HCl are dissolved in ethanol, followed by the addition of methoxyacetylene. The mixture is heated at 50°C for 3 hours in a sealed vessel, after which the solvent is evaporated, and the residue is extracted with ethyl acetate. Key advantages include minimal racemization and high coupling efficiency (70–80% yields). The protocol avoids traditional coupling reagents, reducing the formation of insoluble urea byproducts. However, scalability is limited by the cost and handling challenges of acetylene ethers.

Enzymatic Synthesis Approaches

Enzymatic methods offer an eco-friendly alternative to chemical synthesis. Thermolysin, a metalloprotease, has been employed to catalyze peptide bond formation in organic-aqueous biphasic systems. For this compound, Z-Thr-OH and Gly-OEt are dissolved in a buffer containing ammonium sulfate (1.0 M) at pH 7.0. Thermolysin (5–10% w/w) is added, and the reaction is stirred at 40°C for 24 hours. This approach achieves near-quantitative yields (95–100%) for structurally similar peptides like Z-Pro-Leu-Gly-OEt. The enzymatic route eliminates the need for protecting groups on threonine’s hydroxyl moiety, as the enzyme’s specificity prevents undesired side reactions.

Solid-Phase Peptide Synthesis (SPPS)

While SPPS is more common for longer peptides, it can be adapted for this compound using Fmoc/t-Bu chemistry. A Wang resin pre-loaded with Fmoc-Gly-OEt is deprotected with piperidine, followed by coupling with Fmoc-Thr(t-Bu)-OH using HOBt/Diisopropylcarbodiimide (DIC). After a second deprotection, the Z group is introduced via benzyloxycarbonyl chloride. Cleavage from the resin with trifluoroacetic acid (TFA) yields the crude product, which is purified via reverse-phase HPLC. SPPS ensures high purity (>95%) but involves higher costs and longer synthesis times compared to solution-phase methods.

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield (%) | Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Carbodiimide-Mediated | DMF, 0–5°C, 24 h | 70–85 | Moderate | High reproducibility | Urea byproduct formation |

| Acetylene Ethers | Ethanol, 50°C, 3 h | 70–80 | High | No racemization, simple workup | Scalability challenges |

| Enzymatic (Thermolysin) | pH 7.0, 40°C, 24 h | 95–100 | High | Eco-friendly, no side-chain protection | Enzyme cost |

| SPPS | DCM/DMF, RT, 48 h | 60–75 | High | Automated, high purity | Expensive reagents |

Purification and Characterization

Crude this compound is typically purified via silica gel chromatography using ethyl acetate/hexane gradients. For enzymatic products, dialysis or ultrafiltration may precede chromatographic steps. Characterization involves:

- Nuclear Magnetic Resonance (NMR) : $$ ^1H $$ NMR (CDCl₃) shows peaks at δ 1.25 (t, CH₃ of ethyl ester), δ 4.15 (q, OCH₂), and δ 5.10 (s, Z-group benzyl protons).

- High-Performance Liquid Chromatography (HPLC) : Retention times are compared against standards using C18 columns and acetonitrile/water mobile phases.

- Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak at m/z 352.2 [M+H]⁺.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. The enzymatic method is favored for its minimal waste and compatibility with green chemistry principles. However, the high cost of thermolysin necessitates immobilization on solid supports to enable reuse. For chemical methods, continuous flow reactors improve mixing and heat transfer, reducing reaction times by 50% compared to batch processes.

Q & A

Q. How can researchers critically evaluate the relevance of computational studies on this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.